6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid

Medicinal Chemistry Xanthine Oxidase Inhibition Regioisomeric Differentiation

6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1249550-39-7) is a synthetic fluorinated pyrimidine derivative with molecular formula C₇H₅F₃N₂O₃ and molecular weight 222.12 g/mol. The compound belongs to the 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) class, a scaffold recognized as a bioisosteric analogue of febuxostat and investigated as a platform for xanthine oxidase (XO) inhibitor design.

Molecular Formula C7H5F3N2O3
Molecular Weight 222.12 g/mol
Cat. No. B13159062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid
Molecular FormulaC7H5F3N2O3
Molecular Weight222.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=N1)CC(F)(F)F)C(=O)O
InChIInChI=1S/C7H5F3N2O3/c8-7(9,10)1-4-11-2-3(6(14)15)5(13)12-4/h2H,1H2,(H,14,15)(H,11,12,13)
InChIKeyFIBGGHXIPGKUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic Acid – Core Structural Identity and Procurement-Relevant Specifications


6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1249550-39-7) is a synthetic fluorinated pyrimidine derivative with molecular formula C₇H₅F₃N₂O₃ and molecular weight 222.12 g/mol . The compound belongs to the 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) class, a scaffold recognized as a bioisosteric analogue of febuxostat and investigated as a platform for xanthine oxidase (XO) inhibitor design [1]. Its defining structural features—a trifluoroethyl substituent at the 2-position, a 6-oxo group, and a carboxylic acid at the 5-position—collectively distinguish it from regioisomeric and non-oxo analogues that populate the same procurement catalogues. Commercially, it is supplied at ≥95% purity by multiple vendors including CymitQuimica (product reference 10-F703721), Leyan (catalogue no. 1361039), and AKSci (catalogue no. 5183DQ) .

Why In-Class Substitution of 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic Acid Is Not Advisable Without Quantitative Verification


Within the 1,6-dihydropyrimidine-5-carboxylic acid family, ostensibly minor structural variations produce divergent physicochemical and pharmacological profiles. The carboxylic acid position (5- vs. 4-), the presence or absence of the 6-oxo tautomeric system, and the nature of the 2-substituent (trifluoroethyl vs. ethyl, methyl, or aryl) each independently modulate hydrogen-bond donor/acceptor counts, lipophilicity (LogP), and acid dissociation constants (pKₐ) [1]. The trifluoroethyl group serves as a metabolically stabilized bioisostere of the ethyl group, imparting increased electronegativity, altered conformational preferences, and enhanced oxidative metabolic resistance relative to non-fluorinated alkyl analogues [2]. The 6-oxo-5-carboxylic acid motif constitutes the minimal pharmacophore required for xanthine oxidase inhibitory activity within this chemotype, and analogues lacking the 6-oxo group (e.g., 2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid, CAS 1344110-01-5) or bearing the carboxylic acid at the 4-position (e.g., 6-oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid, CAS 1227598-42-6) cannot be assumed to exhibit equivalent target engagement or physicochemical behavior [1]. Generic substitution without experimental confirmation therefore introduces uncontrolled variables in synthesis, assay reproducibility, and structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic Acid Against Closest Structural Comparators


Carboxylic Acid Regioisomerism: 5-Position vs. 4-Position Determines Pharmacophoric Identity Within the ODC Scaffold

The target compound positions the carboxylic acid at the pyrimidine 5-position, whereas its closest commercially available regioisomer, 6-oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid (CAS 1227598-42-6), places it at the 4-position [1]. In the validated 3D-QSAR CoMFA and CoMSIA models constructed on 46 ODCs, the steric and electrostatic field contributions around the 5-carboxylic acid region were identified as critical determinants of xanthine oxidase inhibitory potency, with the 5-COOH orientation enabling essential hydrogen-bond interactions with Arg880 and Thr1010 in the XO binding pocket [1]. The 4-carboxylic acid regioisomer lacks this pharmacophoric alignment and cannot be considered a functional equivalent.

Medicinal Chemistry Xanthine Oxidase Inhibition Regioisomeric Differentiation

Trifluoroethyl Group as a Metabolically Stabilized Bioisostere of Ethyl: Comparative Implications for the 2-Position Substituent

The 2,2,2-trifluoroethyl substituent at the pyrimidine 2-position is a recognized bioisostere of the ethyl group, conferring increased oxidative metabolic resistance due to the electron-withdrawing effect of the three fluorine atoms, which deactivates adjacent C–H bonds toward cytochrome P450-mediated oxidation [1]. In contrast, the non-fluorinated analogue 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid possesses oxidizable aliphatic C–H bonds at the ethyl terminus, making it susceptible to rapid metabolic clearance. The trifluoroethyl group also increases lipophilicity (calculated ΔLogP of approximately +0.8 to +1.2 units relative to the ethyl analogue based on the Hansch π constant for CF₃CH₂– vs. CH₃CH₂–) and alters the conformational profile of the 2-substituent through the gauche effect imposed by the C–F bonds [1][2].

Bioisosterism Metabolic Stability Fluorine Chemistry

Presence of the 6-Oxo Group Distinguishes This Compound from Non-Oxo Pyrimidine-5-Carboxylic Acid Analogues: Impact on Tautomeric State and Hydrogen-Bonding Capacity

The target compound bears a 6-oxo group that establishes a 1,6-dihydropyrimidine tautomeric system, creating a hydrogen-bond acceptor at position 6 and an H-bond donor at N1. In contrast, the structurally related 2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid (CAS 1344110-01-5) lacks the 6-oxo group, existing as a fully aromatic pyrimidine with no N1–H donor and a different H-bond acceptor profile at the ring nitrogens [1]. Molecular docking results from the ODC series demonstrate that the N1–H of the dihydropyrimidine ring contributes to key interactions within the xanthine oxidase active site, and the 6-oxo oxygen can act as an additional H-bond acceptor [1]. The non-oxo analogue (CAS 1344110-01-5) therefore presents a fundamentally different hydrogen-bond donor/acceptor count (0 H-bond donors from ring NH vs. 1 for the target compound) and altered tautomeric equilibrium, which would predictably alter both molecular recognition and physicochemical properties such as aqueous solubility.

Tautomerism Hydrogen Bonding Molecular Recognition

Commercial Purity Benchmarking: Consistent ≥95% Purity Across Multiple Independent Vendors Supports Reproducible Procurement

The target compound is supplied at ≥95% purity by three independent commercial sources: CymitQuimica (Ref. 10-F703721, purity 95%), Leyan (Product No. 1361039, purity 95%), and AKSci (Catalogue No. 5183DQ, purity 95%) . This multi-vendor consistency at the 95% purity threshold provides procurement redundancy and reduces single-supplier dependency. In comparison, certain structurally related regioisomers (e.g., the 4-carboxylic acid analogue CAS 1227598-42-6) are listed with variable purity specifications across vendors, and the non-oxo analogue 2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid (CAS 1344110-01-5) is available at 98% purity from a single primary vendor (Leyan) but with fewer alternative sources .

Quality Control Reproducibility Procurement Specification

Validated Research and Industrial Application Scenarios for 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic Acid Based on Comparative Evidence


Xanthine Oxidase Inhibitor Lead Optimization Programs Requiring the 5-COOH ODC Pharmacophore

Medicinal chemistry teams pursuing febuxostat-analogue xanthine oxidase inhibitors should specify this compound as the core scaffold intermediate. The 5-carboxylic acid orientation is pharmacophorically required for engagement with Arg880 and Thr1010 in the XO binding pocket, as established by validated 3D-QSAR models (CoMFA q²=0.897; CoMSIA q²=0.922) [1]. The 4-COOH regioisomer (CAS 1227598-42-6) cannot substitute for this purpose, and procurement of the incorrect regioisomer would invalidate downstream SAR interpretation.

Fluorinated Building Block Strategy for Metabolic Stability Optimization

The 2-(2,2,2-trifluoroethyl) substituent serves as a metabolically stabilized bioisostere of the ethyl group, making this compound a strategic choice for lead series where oxidative metabolism at the 2-alkyl position is a liability [1]. Researchers comparing this compound against its non-fluorinated 2-ethyl analogue should anticipate enhanced resistance to cytochrome P450-mediated oxidation at the terminal carbon, a difference that may translate into improved in vitro microsomal stability and prolonged half-life in downstream pharmacokinetic studies.

Structure-Enabled Fragment Library Construction for XO-Targeted Screening

With its minimal ODC pharmacophore (6-oxo, 5-COOH, and a synthetically tractable 2-position for further elaboration), this compound is suitable as a core fragment for focused library synthesis targeting xanthine oxidase [1]. The trifluoroethyl group provides a useful ¹⁹F NMR handle for binding studies and fragment-based screening, distinguishing it from non-fluorinated core fragments that lack this spectroscopic reporter.

Multi-Source Procurement for Reproducibility-Critical Studies

For laboratories requiring batch-to-batch consistency and supply chain redundancy, this compound is available at ≥95% purity from at least three independent vendors (CymitQuimica, Leyan, AKSci) [1]. This multi-vendor landscape supports competitive procurement and mitigates the risk of single-supplier discontinuation—a practical advantage over certain structurally related analogues that are stocked by fewer suppliers.

Quote Request

Request a Quote for 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.